(5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to 5-methyl-2-benzoxazolinone involves several steps, including condensation reactions and cyclization processes. For instance, the synthesis of acetic acid hydrazide containing 5-methyl-2-benzoxazolinone can be achieved through the condensation of 2-(5-methyl-2-benzoxazolinone-3-yl)acetate with hydrazine hydrate, leading to further chemical modifications and the formation of various derivatives with potential biological activities (Salgın-Gökşen et al., 2007).
Molecular Structure Analysis
The molecular structure of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid has been determined by X-ray diffraction and quantum chemical calculations. These studies reveal the compound's conformation and the effects of intermolecular interactions on its structure. Notably, the presence of a moderately strong O-H...O hydrogen bond contributes to the formation of molecular chains and impacts the charge distribution within the molecule (Wang et al., 2016).
Scientific Research Applications
Antibacterial Activity
One notable study focused on the synthesis and evaluation of antibacterial activity of 1, 4-Benzoxazine analogues, which are structurally similar to the mentioned compound. These compounds demonstrated good activity against several bacterial strains, including K.pneumonea and E. faecalis, with some showing potent activity against S.aureus. This indicates the potential of benzoxazine derivatives as antibacterial agents (Kadian, Maste, & Bhat, 2012).
Molecular Structure and Charge Density Analysis
Another study explored the molecular structure and charge density of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid through X-ray diffraction and quantum chemical calculations. The research provided insights into the dynamics of the molecule, including its conformation and electron density, which are crucial for understanding the compound's interaction with biological targets (Wang et al., 2016).
Antimicrobial and Antioxidant Studies
A study on the synthesis of benzoxazinyl pyrazolone arylidenes revealed potent antimicrobial and antioxidant activities. This work underscores the therapeutic potential of benzoxazole derivatives in treating infections and oxidative stress-related conditions (Sonia et al., 2013).
Heparanase Inhibition
Research into furanylthiazole and benzoxazol-5-yl acetic acid derivatives discovered novel classes of heparanase inhibitors. These compounds exhibit significant anti-angiogenic properties and potential therapeutic applications in cancer treatment by inhibiting heparanase, an enzyme involved in tumor metastasis and angiogenesis (Courtney et al., 2005).
properties
IUPAC Name |
2-(5-methyl-2-oxo-1,3-benzoxazol-3-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-6-2-3-8-7(4-6)11(5-9(12)13)10(14)15-8/h2-4H,5H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMSSIVSZNVZFE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)N2CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90366708 |
Source
|
Record name | (5-Methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90366708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid | |
CAS RN |
767304-83-6 |
Source
|
Record name | (5-Methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90366708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.